molecular formula C10H14ClNO2 B113197 Methyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 88831-43-0

Methyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No. B113197
CAS RN: 88831-43-0
M. Wt: 215.67 g/mol
InChI Key: GYKTZBZYSKZYDB-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-phenylpropanoate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is also known by other names such as “Methyl 3-phenyl-3-aMino-propionate hydrochloride” and "3-amino-3-phenyl-propionic acid methyl ester hydrochloride" .


Synthesis Analysis

“Methyl 3-amino-3-phenylpropanoate hydrochloride” can be prepared by the esterification of Β-Alanine . It can also be used in the synthesis of bidentate pyridine-acid ligand .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-3-phenylpropanoate hydrochloride” is 1S/C10H13NO2.ClH/c1-13-10 (12)7-9 (11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H . The molecular weight of the compound is 215.67 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-phenylpropanoate hydrochloride” has a molecular weight of 215.67 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acid Ester Isocyanates : Methyl (S)‐2‐Isocyanato‐3‐Phenylpropanoate is synthesized from L-Phenylalanine methyl ester hydrochloride, demonstrating the compound's role in the synthesis of amino acid ester isocyanates (Tsai et al., 2003).
  • Cross-Coupling in Chemical Synthesis : This compound is involved in the meta-C–H arylation and methylation of 3-phenylpropanoic acid, showcasing its application in cross-coupling reactions for chemical synthesis (Wan et al., 2013).
  • Chemoenzymatic Synthesis of C-13 Side Chain : It's used in the synthesis of N-benzoyl-(2 R, 3 S)-3-phenylisoserine methyl ester, a C-13 side chain analogue of paclitaxel and docetaxel (Hamamoto et al., 2000).

Biological Activities

  • Antitumor Activities : Synthesized derivatives, such as (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, have shown some antitumor effects in vitro (Wang Yuan-chao, 2011).
  • Enzymatic Resolution in Drug Research : Enzymatic resolution of methyl 3‐aminobutanoate and methyl 3‐amino‐3‐phenylpropanoate derivatives is reported, highlighting its importance in the production of optically pure enantiomers for pharmaceutical applications (Escalante, 2008).
  • Use in Asymmetric Biocatalysis : It plays a role in the biocatalytic production of S-3-amino-3-phenylpropionic acid, an important intermediate in pharmaceuticals (Li et al., 2013).

Other Applications

  • Colorimetric Sensor : Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, a related compound, functions as a colorimetric sensor for certain oxyanions (Suryanti et al., 2020).

Safety And Hazards

“Methyl 3-amino-3-phenylpropanoate hydrochloride” is classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

methyl 3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKTZBZYSKZYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385405
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-phenylpropanoate hydrochloride

CAS RN

88831-43-0
Record name methyl 3-amino-3-phenylpropanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-phenyl-3-amino-propionate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester (1.73 mmol, 1 eq) is dissolved in 10 mL methanol (J. Org. Chem., 2002, 67, 7819-7832). A solution of HCl in dioxane (4 M, 10 mL) is added. The solution is stirred at room temperature for 45 min and concentrated in vacuo. 3-Amino-3-phenyl-propionic acid methyl ester hydrochloride is obtained as yellow viscous oil (135% crude product); ES-MS (MH+)=181.1.
Name
3-(2-Methyl-propane-2-sulfinylamino)-3-phenyl-propionic acid methyl ester
Quantity
1.73 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FA Davis, RE Reddy, JM Szewczyk - The Journal of Organic …, 1995 - ACS Publications
Enantiopure sulfinimines 1 are chiral ammonia imine building blocks; following nucleophilic addition across the CN bond, cleavage of the resultant sulfinamide 2 furnishes primary …
Number of citations: 130 pubs.acs.org
KC Yau - 2014 - discovery.ucl.ac.uk
Chapter 1 describes the attempts to synthesize piperidin-2-ones via an aza-Michael-Michael annulation, which were unsuccessful. A general route for the synthesis of piperidin-2,4-…
Number of citations: 3 discovery.ucl.ac.uk
T Felicetti, MS Burali, CP Gwee, KWK Chan… - European Journal of …, 2021 - Elsevier
… Following the general procedure (Method B), starting from acid 17 and using methyl 3-amino-3-phenylpropanoate hydrochloride (34), compound 43 was obtained, after purification by …
Number of citations: 5 www.sciencedirect.com
CM Marson, KC Yau - Tetrahedron, 2015 - Elsevier
A flexible route to piperidine-2,4-diones variously substituted at the 6-, 5,6- and 2,6-positions, both with and without 1-substitution, is described; no N-protective group is required. A …
Number of citations: 9 www.sciencedirect.com

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